molecular formula C4H8Br2N2S B063582 Thiophene-3,4-diamine dihydrobromide CAS No. 169698-12-8

Thiophene-3,4-diamine dihydrobromide

Cat. No.: B063582
CAS No.: 169698-12-8
M. Wt: 276 g/mol
InChI Key: WGSALEGYSVVPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biological Activity

Thiophene-3,4-diamine dihydrobromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a thiophene derivative characterized by two amino groups at positions 3 and 4 of the thiophene ring. This structure is crucial for its biological activity as it allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can alter enzyme activity and receptor binding, leading to various pharmacological effects. Research indicates that it may inhibit certain pathways involved in cancer cell proliferation and microbial growth .

Antimicrobial Activity

Thiophene derivatives have shown significant antimicrobial properties. In particular, studies have demonstrated that this compound exhibits activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of Bcl-2 proteins and activation of caspases.

Case Study: Anticancer Activity

In a study investigating the effects on human cancer cell lines (A431 and Jurkat), this compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicated that modifications to the amino groups could enhance potency against specific cancer types.

Research Findings

  • Antiviral Activity : Thiophene derivatives have also been explored for their antiviral properties. Research indicates that certain modifications to the thiophene structure can enhance activity against viruses such as Ebola by interfering with viral entry mechanisms .
  • Cytotoxicity : The compound's cytotoxic effects were assessed using various cancer cell lines, showing promising results in inhibiting cell proliferation through apoptotic pathways .

Properties

IUPAC Name

thiophene-3,4-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.2BrH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSALEGYSVVPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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